methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
Methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole ring: This step often involves the condensation of an amine with a diketone or ketoester.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological processes, particularly those involving the enzymes or receptors it targets.
Mechanism of Action
The mechanism of action of methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological processes. The compound’s effects are mediated through its binding to these targets, which can result in the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate:
Benzofuran derivatives: These compounds share the benzofuran ring structure and have been studied for their antimicrobial properties.
Pyrrole derivatives: These compounds share the pyrrole ring structure and have been studied for their biological activities.
Uniqueness
The uniqueness of methyl 4-[4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate lies in its combination of functional groups, which allows it to interact with a variety of molecular targets and undergo a range of chemical reactions
Properties
Molecular Formula |
C30H27NO6 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C30H27NO6/c1-18-16-23-17-22(12-13-24(23)37-18)27(32)25-26(20-8-10-21(11-9-20)30(35)36-2)31(29(34)28(25)33)15-14-19-6-4-3-5-7-19/h3-13,17-18,26,32H,14-16H2,1-2H3/b27-25- |
InChI Key |
VLCPLJQOAREKFD-RFBIWTDZSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)O |
Origin of Product |
United States |
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